1-(3-Methylbutyl)-5-oxopyrrolidine-3-carboxylic acid chemical properties
1-(3-Methylbutyl)-5-oxopyrrolidine-3-carboxylic acid chemical properties
An In-Depth Technical Guide to the Anticipated Chemical Properties and Characterization of 1-(3-Methylbutyl)-5-oxopyrrolidine-3-carboxylic acid
This document provides a comprehensive technical overview of 1-(3-Methylbutyl)-5-oxopyrrolidine-3-carboxylic acid, a novel derivative of the well-established 5-oxopyrrolidine-3-carboxylic acid core. While this specific molecule is not extensively cataloged in current chemical literature, this guide synthesizes data from closely related analogs to project its chemical properties, proposes a robust synthetic route, and outlines a comprehensive workflow for its empirical characterization. This paper is intended for researchers, scientists, and professionals in drug development and materials science who are exploring the therapeutic and functional potential of substituted pyrrolidinone scaffolds.
Introduction: The Pyrrolidinone Core in Modern Chemistry
The 5-oxopyrrolidine-3-carboxylic acid framework is a privileged scaffold in medicinal chemistry and materials science. Its rigid, cyclic structure, combined with the presence of both a carboxylic acid and a lactam, provides a versatile platform for introducing diverse functionalities. Derivatives of this core have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The N-substituent on the pyrrolidinone ring plays a crucial role in modulating the molecule's physicochemical properties, such as lipophilicity, solubility, and target engagement.
This guide focuses on the N-(3-methylbutyl) substituted analog, a substitution pattern that introduces a moderately sized, lipophilic isoamyl group. This modification is anticipated to significantly influence the molecule's properties compared to smaller alkyl or aromatic substitutions.
Predicted Physicochemical Properties
| Property | Predicted Value/Range | Rationale and Comparative Analysis |
| IUPAC Name | 1-(3-Methylbutyl)-5-oxopyrrolidine-3-carboxylic acid | Based on standard nomenclature rules. |
| Molecular Formula | C10H17NO3 | Derived from the structure. |
| Molecular Weight | 199.25 g/mol | Calculated from the molecular formula. |
| CAS Number | Not assigned | This is a novel compound. |
| LogP (Octanol/Water) | ~0.5 - 1.5 | The 3-methylbutyl group will increase lipophilicity compared to the unsubstituted (LogP ≈ -1.2)[4] or N-methyl (LogP ≈ -1.0) analogs.[5] It is expected to be more lipophilic than the N-tert-butyl analog (LogP ≈ -0.1).[6] |
| Aqueous Solubility | Moderately Soluble | Increased lipophilicity from the isoamyl group will likely decrease aqueous solubility compared to the highly soluble parent compound. However, the presence of the carboxylic acid and lactam moieties should ensure some degree of water solubility, particularly at neutral or alkaline pH. |
| pKa | ~4.0 - 5.0 | The pKa of the carboxylic acid is not expected to be significantly altered by the distant N-alkyl substituent. This range is typical for carboxylic acids of this type. |
| Boiling Point | > 300 °C (decomposes) | High boiling point is expected due to the polar nature of the carboxylic acid and lactam groups, leading to strong intermolecular hydrogen bonding. |
| Melting Point | 100 - 150 °C | The introduction of the flexible 3-methylbutyl chain may disrupt crystal lattice packing compared to more symmetrical analogs, potentially leading to a lower melting point than highly crystalline derivatives. |
Proposed Synthetic Pathway
The synthesis of 1-(3-Methylbutyl)-5-oxopyrrolidine-3-carboxylic acid can be logically approached through a well-established and robust methodology: the Michael addition of an amine to itaconic acid. This method is a cornerstone for the synthesis of N-substituted pyroglutamic acid analogs.[1]
Reaction Scheme
Caption: Proposed synthesis of the target compound via Michael addition and subsequent cyclization.
Detailed Experimental Protocol
Objective: To synthesize 1-(3-Methylbutyl)-5-oxopyrrolidine-3-carboxylic acid.
Materials:
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Itaconic acid (1.0 eq)
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3-Methylbutan-1-amine (isoamylamine) (1.1 eq)
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Deionized water
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Hydrochloric acid (for pH adjustment during workup)
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Ethyl acetate (for extraction)
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Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve itaconic acid in a minimal amount of deionized water.
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Amine Addition: Slowly add 3-methylbutan-1-amine to the stirred solution. The addition is exothermic, so cooling in an ice bath may be necessary to maintain control.
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Reflux and Cyclization: Once the addition is complete, heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours. This provides the energy required for the intramolecular condensation and cyclization to form the lactam ring.
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Workup and Isolation:
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Cool the reaction mixture to room temperature.
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Acidify the aqueous solution to pH 1-2 with concentrated hydrochloric acid to protonate the carboxylic acid, causing it to precipitate if saturation is reached.
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Extract the product into ethyl acetate (3x volumes). The choice of ethyl acetate is based on its ability to dissolve moderately polar organic molecules while being immiscible with water.
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Combine the organic layers and dry over anhydrous magnesium sulfate.
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Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
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-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., water, ethanol/water, or ethyl acetate/hexanes) to yield the pure 1-(3-Methylbutyl)-5-oxopyrrolidine-3-carboxylic acid.
Comprehensive Characterization Workflow
To rigorously validate the structure and purity of the newly synthesized compound, a multi-technique analytical approach is essential. Each technique provides a unique piece of the structural puzzle.
Caption: A comprehensive workflow for the analytical characterization of a novel compound.
Spectroscopic and Spectrometric Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: This will confirm the presence of the 3-methylbutyl group (characteristic doublet for the terminal methyls, a multiplet for the methine, and triplets for the CH2 groups). It will also show the diastereotopic protons of the pyrrolidinone ring.[3]
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¹³C NMR: This will identify all unique carbon atoms, including the carbonyls of the lactam and carboxylic acid, and the carbons of the alkyl chain and the pyrrolidinone ring.[3]
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2D NMR (COSY, HSQC): These experiments are crucial to definitively assign proton and carbon signals and confirm the connectivity of the entire molecule.
-
-
Mass Spectrometry (MS):
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Low-Resolution MS: Will confirm the molecular weight (m/z of [M+H]⁺ or [M-H]⁻).
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High-Resolution MS (HRMS): Essential for confirming the elemental composition (molecular formula) by providing a highly accurate mass measurement.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
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This will identify key functional groups. Expect to see a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹), and a C=O stretch from the lactam amide (~1650-1680 cm⁻¹).
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Purity and Elemental Composition
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High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A single, sharp peak indicates a high degree of purity.
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Elemental Analysis (CHN Analysis): Provides the percentage composition of carbon, hydrogen, and nitrogen. The experimental values should match the theoretical values calculated from the molecular formula (C10H17NO3) within a narrow margin of error (±0.4%).
Potential Applications and Future Directions
The introduction of the N-(3-methylbutyl) group is a strategic modification that may enhance the compound's utility in several areas:
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Drug Development: The increased lipophilicity could improve membrane permeability and bioavailability, making it a candidate for development as an antimicrobial or anticancer agent, similar to other derivatives.[1][3] The isoamyl group is a common feature in various bioactive natural products and pharmaceuticals.
-
Agrochemicals: Pyrrolidinone derivatives are used in agrochemical formulations.[7] The specific properties of this compound could be explored for applications as herbicides or fungicides.
-
Materials Science: As a chiral building block, it could be used in the synthesis of specialty polymers or as a ligand in asymmetric catalysis.[7][8]
Future research should focus on the stereoselective synthesis of this compound to isolate and test the biological activity of individual enantiomers, as biological targets are often highly sensitive to stereochemistry.
Safety and Handling
While specific toxicological data for 1-(3-Methylbutyl)-5-oxopyrrolidine-3-carboxylic acid is unavailable, it is prudent to handle it with the same precautions as similar chemical entities. Based on data for related compounds, it should be considered a potential irritant.[4][5][6]
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GHS Hazard Statements (Predicted):
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Recommended Handling Procedures:
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Handle in a well-ventilated area or a chemical fume hood.
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Avoid inhalation of dust or vapors.
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Avoid contact with skin and eyes.
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Conclusion
1-(3-Methylbutyl)-5-oxopyrrolidine-3-carboxylic acid represents a promising, yet unexplored, chemical entity. By leveraging established synthetic methodologies and a thorough characterization workflow, its properties can be fully elucidated. The predictive analysis presented in this guide, based on a solid foundation of data from analogous compounds, provides a strong starting point for researchers to synthesize, characterize, and ultimately unlock the potential of this novel molecule in drug discovery, agrochemicals, and materials science.
References
-
PubChem. 1-Methyl-5-oxopyrrolidine-3-carboxylic acid. Available from: [Link]
-
MDPI. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Available from: [Link]
-
PubChem. 1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester. Available from: [Link]
-
PubChem. 1-tert-Butyl-5-oxopyrrolidine-3-carboxylic acid. Available from: [Link]
-
PubChem. 5-Oxopyrrolidine-3-carboxylic acid. Available from: [Link]
-
PubChem. 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. Available from: [Link]
-
ResearchGate. DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. Available from: [Link]
-
MDPI. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Available from: [Link]
-
Royal Society of Chemistry. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 5-Oxopyrrolidine-3-carboxylic acid | C5H7NO3 | CID 16785136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Methyl-5-oxopyrrolidine-3-carboxylic acid | C6H9NO3 | CID 122766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-tert-Butyl-5-oxopyrrolidine-3-carboxylic acid | C9H15NO3 | CID 3163418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
